Benzonitrile, 2-bromo-6-methoxy-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-bromo-6-methoxy-, N-oxide is a chemical compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 6-position, and an N-oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-bromo-6-methoxy-, N-oxide typically involves the nitration of 2-bromo-6-methoxybenzonitrile followed by oxidation. One common method is to start with 2-bromo-6-methoxybenzonitrile and treat it with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-bromo-6-methoxy-4-nitrobenzonitrile is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-bromo-6-methoxy-, N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include more highly oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted benzonitrile derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-bromo-6-methoxy-, N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile, 2-bromo-6-methoxy-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, altering the oxidation state of the target molecules. This can lead to changes in the activity of enzymes or the binding affinity of receptors, thereby modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 2-bromo-: Similar structure but lacks the methoxy and N-oxide groups.
Benzonitrile, 2-methoxy-: Lacks the bromine and N-oxide groups.
Benzonitrile, 2-bromo-6-methoxy-4-nitro-: Contains a nitro group instead of the N-oxide group.
Uniqueness
Benzonitrile, 2-bromo-6-methoxy-, N-oxide is unique due to the presence of both the methoxy and N-oxide groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
579488-90-7 |
---|---|
Molekularformel |
C8H6BrNO2 |
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
2-bromo-6-methoxybenzonitrile oxide |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-4H,1H3 |
InChI-Schlüssel |
DJOJVMLQPYJTMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)Br)C#[N+][O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.